molecular formula C11H5ClF3N3 B15223760 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline

4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline

Cat. No.: B15223760
M. Wt: 271.62 g/mol
InChI Key: DTEIFTVXRCDYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline typically involves the cyclization of quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a suitable catalyst . Another approach involves the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazoquinoxaline derivatives.

    Substitution: Substituted imidazoquinoxaline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

Molecular Formula

C11H5ClF3N3

Molecular Weight

271.62 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline

InChI

InChI=1S/C11H5ClF3N3/c12-10-9-4-16-5-18(9)8-2-1-6(11(13,14)15)3-7(8)17-10/h1-5H

InChI Key

DTEIFTVXRCDYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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